molecular formula C11H16O B2667251 (2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol CAS No. 2248202-53-9

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol

Cat. No.: B2667251
CAS No.: 2248202-53-9
M. Wt: 164.248
InChI Key: JMCWASCQLXRRQD-JTQLQIEISA-N
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Description

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol is an organic compound with a chiral center, making it optically active. This compound is a secondary alcohol and is often used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 3-(3-methylphenyl)-2-butanone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as enzymes, is also explored to achieve enantioselective synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: 3-(3-methylphenyl)-2-butanone or 3-(3-methylphenyl)butanal.

    Reduction: 2-Methyl-3-(3-methylphenyl)propane.

    Substitution: 2-Methyl-3-(3-methylphenyl)propyl chloride or bromide.

Scientific Research Applications

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism by which (2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol
  • 2-Methyl-3-phenylpropan-1-ol
  • 3-(3-Methylphenyl)-2-butanone

Uniqueness

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, interaction with biological systems, and overall effectiveness in various applications.

Properties

IUPAC Name

(2S)-2-methyl-3-(3-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCWASCQLXRRQD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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